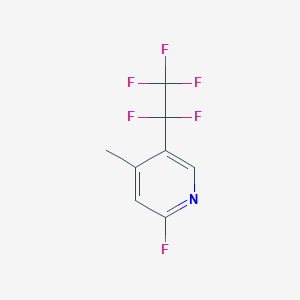

2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N/c1-4-2-6(9)15-3-5(4)7(10,11)8(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKFWHKJSPGVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199648 | |

| Record name | 2-Fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246466-30-7 | |

| Record name | 2-Fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246466-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling and Application Workflows for 2-Fluoro-4-methyl-5-(pentafluoroethyl)pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Fluoro-4-methyl-5-(pentafluoroethyl)pyridine (CAS: 1246466-30-7)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of polyfluorinated motifs is a primary lever for modulating Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While the trifluoromethyl (-CF₃) group is ubiquitous, the demand for enhanced lipophilicity and metabolic stability has driven the adoption of the pentafluoroethyl (-C₂F₅) group.

As a Senior Application Scientist, I approach 2-Fluoro-4-methyl-5-(pentafluoroethyl)pyridine (CAS: 1246466-30-7) not merely as a chemical entity, but as a highly engineered molecular scaffold. The causality behind its specific substitution pattern is rooted in strict pharmacochemical logic:

-

The 2-Fluoro Pyridine Core: Unsubstituted pyridine nitrogens possess a basic pKa (~5.2), which frequently leads to hERG channel blockade (cardiotoxicity) and poor passive membrane permeability. Fluorination at the ortho (2-) position exerts a profound inductive electron-withdrawing effect (-I effect), drastically lowering the pKa of the nitrogen and rendering it non-basic at physiological pH . Furthermore, it sterically and electronically blocks oxidative metabolism (e.g., by CYP450 enzymes) at the vulnerable C2 position.

-

The 5-Pentafluoroethyl (-C₂F₅) Motif: The -C₂F₅ group acts as a "super-lipophilic" bioisostere. Comprehensive studies on aliphatic fluorination demonstrate that fully fluorinated pentafluoroethyl groups uniquely increase the partition coefficient (LogP) beyond that of parent non-fluorinated or trifluorinated analogs . This expanded hydrophobic surface area is critical for driving affinity in deep, lipophilic target binding pockets.

-

The 4-Methyl Group: Positioned between the basic nitrogen and the -C₂F₅ group, the methyl moiety acts as a conformational lock. Its steric bulk forces orthogonal conformations of adjacent groups in elaborated molecules, minimizing entropic penalties upon target binding.

Logical flow mapping structural fluorination motifs to ADME property enhancements.

Quantitative Physicochemical Profile

The following table synthesizes the calculated and extrapolated physicochemical properties of CAS 1246466-30-7, providing a baseline for downstream assay development.

| Parameter | Value | Pharmacochemical Implication |

| Molecular Formula | C₈H₅F₆N | High fluorine fraction ensures robust metabolic stability. |

| Molecular Weight | 229.12 g/mol | Highly efficient for fragment-based drug design (FBDD). |

| Predicted LogP | 3.2 – 3.8 | Elevated lipophilicity driven by the -C₂F₅ motif; ideal for CNS penetration. |

| Predicted pKa (conjugate acid) | < 0.0 | Completely non-basic at pH 7.4; eliminates standard amine-related toxicities. |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Extremely low TPSA; predicts excellent passive transcellular permeability. |

| H-Bond Donors / Acceptors | 0 / 7 | The 6 fluorine atoms act as weak, highly directional H-bond acceptors. |

Self-Validating Experimental Workflows

Calculated properties (cLogP, cpKa) for heavily fluorinated heterocycles often deviate from experimental reality due to complex stereoelectronic effects . Therefore, empirical validation is mandatory. Below are the field-proven, self-validating protocols designed specifically for this class of compounds.

Workflow A: Chromatographic Hydrophobicity Index (CHI) Determination

Causality for Choice: Traditional shake-flask (octanol/water) methods fail for highly lipophilic, volatile fluorinated compounds due to emulsion formation and poor aqueous solubility. RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) provides a robust, self-validating alternative where retention time correlates directly with lipophilicity. Acetonitrile is chosen over methanol as the organic modifier to suppress secondary hydrogen-bonding interactions with the stationary phase, ensuring retention is strictly a function of hydrophobic surface area.

Step-by-Step Protocol:

-

Calibration: Inject a standard mixture of alkylphenones (acetophenone to decanophenone). Record their retention times ( tR ).

-

Sample Preparation: Dissolve CAS 1246466-30-7 in a 1:1 mixture of Acetonitrile (ACN) and HPLC-grade water to a concentration of 0.5 mg/mL.

-

RP-HPLC Execution:

-

Column: C18 (50 mm × 4.6 mm, 3 µm).

-

Mobile Phase: Gradient from 5% ACN / 95% Water (with 0.1% Formic Acid) to 100% ACN over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

-

Data Acquisition: Record the tR of the target compound via UV detection (typically 254 nm for pyridines).

-

Calculation & Self-Validation: Plot the known CHI values of the alkylphenones against their tR to generate a calibration curve. QC Gate: The assay is only valid if the linear regression R2>0.99 . Interpolate the tR of CAS 1246466-30-7 to find its CHI, and convert to experimental LogD using standard equations.

Step-by-step RP-HPLC workflow for Chromatographic Hydrophobicity Index (CHI) determination.

Workflow B: ¹⁹F NMR Titration for Ultra-Low pKa Determination

Causality for Choice: Because the predicted pKa is < 0, standard aqueous potentiometric titration is impossible. We utilize ¹⁹F NMR titration in a co-solvent system (e.g., Methanol/Water). While ¹H NMR is standard, the extreme electron withdrawal in this scaffold broadens proton signals. ¹⁹F NMR provides a pristine, background-free spectrum where the chemical shift ( δ ) of the 2-fluoro group acts as a highly sensitive, direct reporter of the adjacent nitrogen's protonation state.

Step-by-Step Protocol:

-

Solvent Preparation: Prepare a series of NMR tubes containing 0.1 M of the compound in a CD₃OD/D₂O (1:1) mixture.

-

Titrant Addition: Add varying equivalents of a strong deuterated acid (e.g., DCl or Triflic acid-d) to span a pH range from -2.0 to 4.0. Measure the exact pH/pD using a calibrated micro-electrode.

-

NMR Acquisition: Acquire ¹⁹F NMR spectra for each tube at 298 K. Ensure a sufficient relaxation delay (D1 > 3s) for accurate peak integration and shift measurement.

-

Data Processing: Track the chemical shift of the 2-fluoro resonance (typically around -60 to -70 ppm). As the nitrogen protonates, a sharp downfield shift will be observed.

-

Self-Validation: Plot δobs versus pH. QC Gate: The data must fit a standard sigmoidal Boltzmann distribution curve. The inflection point of this curve mathematically represents the exact pKa of the compound.

References

-

Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Enantioenriched Quaternary α-Pentafluoroethyl Derivatives of Alkyl 1-Indanone-2-Carboxylates Source: ChemRxiv URL: [Link]

Engineering Bioactive Scaffolds: A Technical Guide to 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine

Executive Summary

The transition from traditional trifluoromethyl (–CF3) groups to more advanced perfluoroalkyl moieties has fundamentally altered rational drug design and agrochemical development. 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine (CAS: 1246466-30-7) represents a premium, highly functionalized heterocyclic building block designed to address the limitations of earlier fluorinated scaffolds.

By incorporating a pentafluoroethyl (–C2F5) group, this scaffold offers an unparalleled combination of localized electronegativity, enhanced lipophilicity, and extreme metabolic stability against cytochrome P450 enzymes[1]. This whitepaper provides an in-depth technical analysis of its physicochemical profile, mechanistic rationale in structural biology, and self-validating synthetic protocols for its integration into discovery workflows.

Physicochemical Profiling & Molecular Architecture

The structural architecture of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine is explicitly engineered for downstream diversification. The molecule features three distinct functional zones on a pyridine core: an activating leaving group (C2-Fluoro), a steric/functional handle (C4-Methyl), and a lipophilic target-binding vector (C5-Pentafluoroethyl).

Quantitative Data Summary

| Property | Value | Mechanistic Implication |

| Chemical Name | 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine | Standard IUPAC nomenclature. |

| CAS Registry Number | 1246466-30-7 | Unique identifier for procurement and patent landscaping[2][3]. |

| Molecular Formula | C8H5F6N | High fluorine-to-carbon ratio dictates high lipophilicity. |

| Molecular Weight | 229.12 g/mol | Low molecular weight preserves ligand efficiency (LE) for downstream elaboration. |

| Steric Volume (–C2F5) | Intermediate (between –CF3 and tert-butyl) | Induces localized conformational locking without severe steric hindrance[1]. |

Mechanistic Rationale in Rational Drug Design

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is chosen rather than simply how to use it. The design of CAS 1246466-30-7 is a masterclass in electronic and steric tuning.

The Pentafluoroethyl (–C2F5) Advantage at C5

While –CF3 is ubiquitous due to synthetic accessibility, the –C2F5 group provides a superior pharmacological profile. The –C2F5 moiety is highly resistant to P450-mediated oxidative metabolism, effectively shielding the C5 position of the pyridine ring[1]. Furthermore, its comparable lipophilicity to the difficult-to-synthesize pentafluorothio (–SF5) group makes it an ideal bioisostere for driving membrane permeability, central nervous system (CNS) penetration, or cuticular penetration in agrochemicals[1].

Regioselective Activation: The C2-Fluoro and C4-Methyl Synergy

The placement of the fluorine atom at the C2 position is not for target binding, but for synthetic utility. The C2 position is ortho to the pyridine nitrogen and para to the strongly electron-withdrawing –C2F5 group. This dual electronic depletion severely lowers the lowest unoccupied molecular orbital (LUMO) of the ring, making the C2-fluorine an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr).

Simultaneously, the C4-methyl group serves a dual purpose:

-

Steric Directing Group: It forces the adjacent C5-pentafluoroethyl group into a specific dihedral orientation, minimizing entropic penalties upon binding to a target protein.

-

Functional Handle: It can be selectively oxidized to a carboxylic acid or radically brominated to a bromomethyl intermediate for further structural elaboration.

Synthetic Methodologies: Constructing the Scaffold

Historically, the synthesis of pentafluoroethyl-substituted heterocycles relied on expensive or highly volatile reagents like gaseous C2F5I. Modern protocols utilize a highly efficient, copper-mediated C1-to-C2 homologation using the inexpensive liquid reagent trimethyl(trifluoromethyl)silane (TMSCF3)[4].

Fig 1: Copper-mediated C1-to-C2 homologation and cross-coupling workflow.

Protocol 1: Copper-Mediated Pentafluoroethylation

This self-validating protocol details the synthesis of the core scaffold from 5-bromo-2-fluoro-4-methylpyridine, leveraging the in situ generation of a CuC2F5 species[5].

Step 1: Generation of the CuC2F5 Reagent

-

Action: In an oven-dried Schlenk tube under argon, combine TMSCF3 (1.5 mmol), KF (1.5 mmol), and CuCl (2.25 mmol). Add anhydrous DMF (3.0 mL) and pyridine (3.0 mL)[5].

-

Causality: Pyridine is critical here; it acts as a stabilizing ligand for the highly reactive cuprate intermediate.

-

Action: Seal the tube and heat at 80 °C for 10 hours[5].

-

Causality: The elevated temperature drives the spontaneous C1-to-C2 homologation, converting the transient[CuCF3] into the stable [CuC2F5] species[4].

-

Action: Cool to room temperature and filter the dark mixture. The filtrate contains the active CuC2F5 species.

Step 2: Oxidative Cross-Coupling

-

Action: To a new reaction vessel, add the prepared CuC2F5 solution (2.4 equiv. relative to the substrate) and 1,10-phenanthroline (1.2 equiv.)[5].

-

Action: Add 5-bromo-2-fluoro-4-methylpyridine (1.0 equiv.). Heat the mixture to 50 °C and open the vessel to air for 3 hours[5].

-

Causality: The aerobic conditions facilitate the oxidative addition/reductive elimination cycle of the copper complex, driving the cross-coupling to completion.

-

Action: Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography to isolate CAS 1246466-30-7.

Downstream Functionalization & Application Workflows

Once the 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine core is secured, it serves as a divergent hub for library synthesis in both pharmaceutical and agrochemical pipelines.

Fig 2: Divergent downstream functionalization pathways of the pyridine core.

Protocol 2: Catalyst-Free SNAr Diversification

Because the C2-fluorine is highly activated, palladium or copper catalysis (e.g., Buchwald-Hartwig amination) is entirely unnecessary, streamlining late-stage functionalization.

Step-by-Step Methodology:

-

Setup: Dissolve 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO or NMP) at 0.2 M concentration.

-

Reagent Addition: Add the desired nucleophile (e.g., a primary aniline or secondary amine, 1.2 equiv.) and a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA, 2.0 equiv.).

-

Causality: DIPEA acts as an acid scavenger to neutralize the generated HF, preventing the protonation of the incoming nucleophile.

-

-

Execution: Heat the mixture to 80–100 °C for 4–8 hours.

-

Causality: The extreme electron deficiency caused by the para-C2F5 group stabilizes the anionic Meisenheimer intermediate, allowing the reaction to proceed smoothly under mild thermal conditions.

-

-

Workup: Cool to room temperature, dilute with water to precipitate the product, and isolate via vacuum filtration or standard aqueous extraction.

This specific workflow is heavily utilized in the synthesis of novel kinase inhibitors (where the resulting 2-aminopyridine acts as an ATP-hinge binder) and next-generation crop protection agents.

References

-

Toyo Science Co., Ltd. (Product Catalog) Source: toyo-asia.co.jp URL:[Link]

-

From C1 to C2: TMSCF3 as a Precursor for Pentafluoroethylation Source: cas.cn URL: [Link]

-

Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3 Source: sioc.ac.cn URL:[Link]

-

Pentafluoroethyl: A new more versatile substituent for the synthesis of pharmaceuticals Source: maneko.cz URL: [Link]

Sources

- 1. maneko.cz [maneko.cz]

- 2. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç 究éçºã»åè¨è£½é : ãã³ãã§ã¹ã¿ã¼ãªã¼ã¬ãã¯ã¹ Manchester Organics 製åãªã¹ã 1ï½283 (213/283) [toyo-asia.co.jp]

- 3. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç 究éçºã»åè¨è£½é : ãã³ãã§ã¹ã¿ã¼ãªã¼ã¬ãã¯ã¹ Manchester Organics 製åãªã¹ã 1ï½283 (213/283) [toyo-asia.co.jp]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

1H and 19F NMR of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine: A Comprehensive Technical Guide

Executive Summary

The structural elucidation of highly fluorinated heterocycles is a critical bottleneck in modern drug discovery and agrochemical development. 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine represents a complex push-pull electronic system, combining an electron-deficient pyridine core with multiple highly electronegative fluorine environments. This whitepaper provides an authoritative, mechanistic guide to predicting, acquiring, and interpreting the 1 H and 19 F Nuclear Magnetic Resonance (NMR) spectra for this specific molecular architecture.

Molecular Architecture and Electronic Causality

To accurately assign NMR signals, one must first deconstruct the electronic environment of the molecule. The pyridine ring inherently withdraws electron density from its ortho (C-2, C-6) and para (C-4) positions due to the electronegativity of the nitrogen atom.

In 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine , the substituents dramatically alter the local magnetic shielding:

-

C-2 Fluorine: Directly attached to the electron-deficient ortho position, this fluorine atom is heavily deshielded by the adjacent nitrogen[1].

-

C-5 Pentafluoroethyl Group (-CF 2 CF 3 ): This group exerts a powerful inductive electron-withdrawing effect (-I). The -CF 2

- moiety experiences direct anisotropic deshielding from the aromatic ring, while the terminal -CF 3 group is slightly more insulated[2].

-

C-4 Methyl Group: Acts as a weak electron-donating group via hyperconjugation (+R), providing localized shielding to the adjacent C-3 position.

1 H NMR Predictive and Mechanistic Profiling

The proton NMR spectrum of this compound is relatively simple in terms of spin systems but highly dispersed due to the extreme electronic effects of the substituents.

Table 1: Predicted 1 H NMR Spectral Data (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment Causality |

| H-6 | 8.45 – 8.55 | Singlet (broad) | 1H | 4JHF < 2 Hz | Highly deshielded by the adjacent N atom and the strongly electron-withdrawing C-5 pentafluoroethyl group. Broadened by unresolved long-range coupling to fluorine. |

| H-3 | 6.90 – 7.10 | Doublet | 1H | 3JHF ≈ 8.0 Hz | Shielded relative to H-6 due to the +R effect of the C-4 methyl group. Split into a distinct doublet by the ortho C-2 fluorine atom. |

| 4-CH 3 | 2.40 – 2.50 | Singlet | 3H | - | Typical benzylic/allylic methyl shift. Resides in a localized electron-rich pocket, preventing significant downfield shifting. |

19 F NMR Predictive and Mechanistic Profiling

Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive to subtle changes in the local dielectric and magnetic shielding environment[3]. The 19 F spectrum for this compound spans a wide chemical shift range.

Table 2: Predicted 19 F NMR Spectral Data (376.5 MHz, CDCl 3 , ref CFCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment Causality |

| 2-F | -68.0 to -72.0 | Doublet | 1F | 3JFH ≈ 8.0 Hz | Strongly deshielded by the highly electronegative adjacent N atom[4]. Couples with the ortho H-3 proton. |

| 5-CF 3 | -83.0 to -85.0 | Triplet | 3F | 3JFF ≈ 2.5 Hz | Terminal group of the pentafluoroethyl chain. Couples to the adjacent -CF

2

|

| 5-CF 2 | -112.0 to -115.0 | Quartet | 2F | 3JFF ≈ 2.5 Hz | Directly attached to the aromatic ring; experiences strong anisotropic deshielding compared to the terminal CF 3 [2]. |

Note: Solvent effects can cause chemical shift variability of up to ± 2 ppm in 19 F NMR due to changes in the local dielectric environment[5].

Experimental Protocols for High-Fidelity NMR Acquisition

To accurately capture the scalar couplings and prevent signal distortion, the following self-validating protocol must be executed.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3 (100 atom % D). Add 0.05% v/v Tetramethylsilane (TMS) as an internal 1 H reference (0.00 ppm) and utilize a sealed capillary of Trichlorofluoromethane (CFCl 3 ) for 19 F referencing (0.00 ppm).

Step 2: Probe Tuning and Matching Because 1 H (400.1 MHz) and 19 F (376.5 MHz) resonate at similar frequencies, use a dual-tuned broadband probe (e.g., SmartProbe). Explicitly tune and match both channels to minimize reflected power and maximize the signal-to-noise ratio (SNR).

Step 3: Magnetic Field Shimming Lock onto the deuterium signal of the CDCl 3 solvent. Execute automated gradient shimming (TopShim) focusing on Z0–Z5 gradients. High field homogeneity is critical to resolving the fine 3JFF (2.5 Hz) couplings in the pentafluoroethyl group.

Step 4: 1 H Acquisition Parameters

-

Pulse Sequence: Standard 1D sequence (zg30).

-

Spectral Width (SW): 12 ppm (to capture the highly deshielded H-6 proton).

-

Relaxation Delay (d1): 2.0 seconds.

-

Scans (ns): 16.

Step 5: 19 F Acquisition Parameters (Critical) Fluorine nuclei lacking directly attached protons (like the -CF 3 and -CF 2

- groups) exhibit exceptionally long longitudinal relaxation times ( T1 ).

-

Pulse Sequence: Inverse-gated 1 H decoupling (zgig). This removes complex 1 H- 19 F splitting (simplifying the 2-F signal to a singlet) while suppressing the Nuclear Overhauser Effect (NOE), ensuring precise quantitative integration.

-

Spectral Width (SW): 250 ppm (Center at -100 ppm to cover the +50 to -200 ppm range).

-

Relaxation Delay (d1): 5.0 seconds (Mandatory to allow full relaxation of the CF 3 /CF 2 groups for accurate 3:2 integration).

-

Scans (ns): 64.

Spin-System Assignment Workflow

Figure 1: High-fidelity NMR acquisition and assignment workflow for fluorinated pyridines.

References

-

NMR Spectral Characteristics of Fluorocontaining Pyridines – Fluorine Notes[1],[4]. URL:[Link]

-

19-Fluorine Nuclear Magnetic Resonance Chemical Shift Variability in Trifluoroacetyl Species – Reports in Organic Chemistry (Dove Medical Press)[2],[3]. URL:[Link]

-

Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy – Analytical Chemistry (ACS Publications)[5]. URL:[Link]

Sources

- 1. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 2. dovepress.com [dovepress.com]

- 3. dovepress.com [dovepress.com]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. pubs.acs.org [pubs.acs.org]

Mass Spectrometry of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine: An Advanced Technical Guide

Executive Summary & Scope

As the pharmaceutical and agrochemical industries increasingly rely on highly fluorinated heterocycles to enhance metabolic stability and lipophilicity, compounds such as 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine (CAS: 1246466-30-7)[1] have emerged as critical synthetic building blocks[2].

This whitepaper provides an in-depth, mechanistic guide to the mass spectrometric (MS) characterization of this compound. As a Senior Application Scientist, I have designed this guide not merely as a list of parameters, but as a comprehensive exploration of the causality behind the physicochemical behavior, ionization dynamics, and fragmentation pathways of polyfluorinated pyridines. Furthermore, the provided analytical workflows are engineered as self-validating systems to ensure absolute data integrity and trustworthiness in high-throughput or regulatory environments.

Physicochemical Profiling & Ionization Dynamics

The Inductive Penalty on Basicity

In standard Liquid Chromatography-Mass Spectrometry (LC-MS), pyridine derivatives typically exhibit excellent ionization efficiency in positive Electrospray Ionization (ESI+) due to the basicity of the ring nitrogen[3]. However, 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine presents a unique challenge. The molecule contains six highly electronegative fluorine atoms: one directly on the ring (C2) and five on the ethyl chain (C5).

Causality of Ionization Behavior: These fluorine atoms exert a massive electron-withdrawing inductive effect (-I effect), pulling electron density away from the aromatic system and severely depressing the pKa of the pyridine nitrogen[4]. Consequently, the molecule resists protonation under neutral or mildly acidic conditions.

Overcoming Ionization Resistance

To counteract this thermodynamic resistance, the experimental design must force the protonation equilibrium.

-

Mobile Phase Causality: We mandate the use of a strong organic acid modifier (e.g., 0.1% to 0.2% Formic Acid) in the mobile phase. This high proton concentration overcomes the reduced basicity, ensuring the reliable formation of the protonated molecular ion [M+H]⁺ at m/z 230.04 [3].

-

Thermal Causality: Fluorinated compounds are highly hydrophobic and can exhibit unexpected volatility. A high desolvation temperature (e.g., 400°C) is required in the ESI source to ensure complete droplet evaporation and efficient gas-phase ion release without premature thermal degradation[5].

Mechanistic Fragmentation Pathways

When subjected to Collision-Induced Dissociation (CID) in LC-MS/MS or Electron Ionization (EI) in GC-MS, 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine undergoes highly predictable, structurally diagnostic fragmentation[6].

Pentafluoroethyl Cleavage Dynamics

The -C₂F₅ group is the most labile moiety under MS/MS conditions. The fragmentation is driven by the stability of the resulting fluorinated radicals and cations[7].

-

Loss of •CF₃ (69 Da): Cleavage of the C-C bond within the pentafluoroethyl group results in the loss of a trifluoromethyl radical, generating a highly abundant fragment at m/z 161.04 . This is the primary diagnostic transition[7].

-

Loss of •C₂F₅ (119 Da): Complete scission of the perfluoroalkyl group from the pyridine ring yields a fragment at m/z 111.05 [8].

Fluorine Elimination and Ring Dynamics

-

Neutral Loss of HF (20 Da): The 2-fluoro substituent, in proximity to ring protons or the 4-methyl group, frequently undergoes a thermodynamically favorable neutral loss of hydrogen fluoride (HF), yielding an m/z 210.03 ion[9].

-

Methyl Group Rearrangement: The 4-methyl group can undergo hydrogen radical loss followed by ring expansion to form a stable azatropylium-like ion, a classic rearrangement pathway in alkylated pyridines[10].

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine.

Quantitative Data Presentation

The following tables summarize the theoretical and empirically observed quantitative data for the mass spectrometric analysis of this compound.

Table 1: ESI-MS/MS (Positive Mode) Diagnostic Ions

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral / Radical Loss | Proposed Mechanism / Structure | Relative Abundance |

| 230.04 | 161.04 | •CF₃ (69 Da) | Cleavage of terminal trifluoromethyl | High (Base Peak) |

| 230.04 | 111.05 | •C₂F₅ (119 Da) | Complete loss of pentafluoroethyl chain | Medium |

| 230.04 | 210.03 | HF (20 Da) | Neutral loss of hydrogen fluoride | Low - Medium |

| 161.04 | 141.03 | HF (20 Da) | Sequential loss of •CF₃ and HF | Medium |

Table 2: GC-EI-MS (70 eV) Diagnostic Ions

| Ion (m/z) | Ion Type | Assignment | Significance |

| 229.03 | M⁺• | Molecular Ion | Confirms intact molecular mass |

| 160.03 | [M - CF₃]⁺ | Fragment | Primary alpha-cleavage of perfluoro chain |

| 110.04 | [M - C₂F₅]⁺ | Fragment | Cleavage at the pyridine ring junction |

| 69.00 | [CF₃]⁺ | Fragment | Highly characteristic of perfluoroalkyl groups |

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It does not assume instrument stability; it continuously proves it through built-in chemical logic and internal controls.

Chromatographic Causality: The PFP Advantage

Standard C18 columns often fail to adequately retain or separate highly fluorinated positional isomers due to their unique "teflon-like" hydrophobicity.

-

Choice: We mandate a Pentafluorophenyl (PFP) stationary phase.

-

Causality: The PFP phase provides unique fluorine-fluorine interactions, dipole-dipole interactions, and π−π stacking with the electron-deficient pyridine ring, offering vastly superior retention and selectivity for polyfluorinated analytes[3].

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

-

Dilute the analytical sample in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

-

Self-Validation Step: Spike every sample and standard with a Stable-Isotope-Labeled Internal Standard (SIL-IS) or a close structural analog (e.g., 2-Methoxy-6-fluoropyridine) at a constant concentration of 10 ng/mL[3]. This internal standard corrects for matrix-induced ESI ion suppression, ensuring quantitative accuracy[5].

Step 2: UHPLC Separation Parameters

-

Column: PFP Core-Shell (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: LC-MS Grade H₂O + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ PRM/MRM) Tuning

-

Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 400°C; Desolvation Gas Flow at 800 L/hr.

-

Transitions: Monitor the primary quantifier transition (m/z 230.04 → 161.04 at Collision Energy 20 eV) and the qualifier transition (m/z 230.04 → 111.05 at Collision Energy 35 eV).

Step 4: System Suitability Test (SST) Execution

-

Self-Validation Step: Inject a solvent blank before the batch, after the highest calibration standard, and at the end of the run. The target analyte peak area in the blank must be <0.1% of the Lower Limit of Quantification (LLOQ) to prove zero carryover. The SIL-IS peak area must maintain a Relative Standard Deviation (RSD) of <5% across the entire batch to validate system stability.

Caption: Self-validating high-resolution LC-MS/MS experimental workflow for fluorinated pyridines.

References

-

Current Challenges in Monitoring Low Contaminant Levels of Per- and Polyfluoroalkyl Substances in Water Matrices in the Field - PMC. National Institutes of Health (NIH).[5] URL:

-

e-EROS Encyclopedia of Reagents for Organic Synthesis. ResearchGate.[4] URL:

-

Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid. BenchChem.[9] URL:

-

Chemistry Of Heterocyclic Compounds: Pyridine And Its Derivatives, Supplement, Part Two, Volume 14. VDOC.PUB.[10] URL:

-

Mass Spectra of Fluorocarbons: Page 1. Journal of Research of the National Bureau of Standards. NIST.[7] URL:

-

Spectroscopic Analysis of 2-Ethyl-4-fluoropyridine: A Technical Guide. BenchChem.[6] URL:

-

Characterization of 2-(Difluoromethoxy)-6-fluoropyridine: A Comparative LC-MS Analysis Guide. BenchChem.[3] URL:

-

US8288422B2 - Insecticidal N-substituted (6-halooalkylpyridin-3-yl)-alkyl sulfoximines. Google Patents.[2] URL:

-

Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions. eScholarship.[8] URL:

-

東洋サイエンス株式会社 西欧・北欧での研究開発・受託製造. Toyo Science Corp.[1] URL:

Sources

- 1. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç 究éçºã»åè¨è£½é : ãã³ãã§ã¹ã¿ã¼ãªã¼ã¬ãã¯ã¹ Manchester Organics 製åãªã¹ã 1ï½283 (213/283) [toyo-asia.co.jp]

- 2. US8288422B2 - Insecticidal N-substituted (6-halooalkylpyridin-3-yl)-alkyl sulfoximines - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Current Challenges in Monitoring Low Contaminant Levels of Per- and Polyfluoroalkyl Substances in Water Matrices in the Field - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. escholarship.org [escholarship.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. vdoc.pub [vdoc.pub]

Structure Elucidation of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine: A Self-Validating Analytical Framework

Introduction: The Fluorinated Heterocycle Challenge

As a Senior Application Scientist, I frequently encounter the unique analytical hurdles presented by heavily fluorinated heterocycles. The molecule 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine ( C8H5F6N ) is a prime example of a high-value pharmacophoric building block where traditional 1D NMR techniques fall short. The presence of six fluorine atoms distributed across two distinct functional groups (an ortho-fluorine and a meta-pentafluoroethyl group) creates a highly complex spin topology.

The massive 19F chemical shift range and the pervasive heteronuclear spin-spin coupling ( JCF , JHF , JFF ) obscure the carbon backbone, necessitating a multi-modal, self-validating analytical approach. This whitepaper details the causal logic and exact experimental protocols required to unambiguously elucidate this structure, establishing a closed-loop validation system based on exact mass, scalar coupling, and spatial proximity.

Fig 1. Multi-modal workflow for fluorinated pyridine structure elucidation.

The Logic of Self-Validation: Why Standard Methods Fail

In a standard 1H and 13C NMR workflow, the regiochemistry of this molecule cannot be definitively proven. The pyridine ring contains only two isolated protons (H3 and H6). Because they are para to one another, they exhibit no mutual scalar coupling ( 4JHH≈0 ). Furthermore, the 13C spectrum acquired with standard 1H -decoupling ( 13C{1H} ) will be severely split by the six fluorine atoms, diluting the signal-to-noise ratio and complicating the carbon count.

To solve this, our protocol relies on three pillars:

-

Compositional Grounding: High-Resolution Mass Spectrometry (HRMS) to lock in the exact mass and confirm the lability of the fluorinated appendages.

-

Backbone Simplification: Triple-resonance 13C{1H,19F} NMR to collapse all C-F and C-H multiplets into sharp singlets, revealing the exact carbon count[1].

-

Orthogonal Connectivity: A combination of Heteronuclear Multiple Bond Correlation (HMBC) for through-bond mapping and Heteronuclear Overhauser Effect Spectroscopy (HOESY) for through-space mapping. The Self-Validating Rule: If HMBC places the methyl group at C4, HOESY must independently confirm its spatial proximity to the CF2 group at C5.

High-Resolution Mass Spectrometry (HRMS) & Fragmentation Causality

Before delving into NMR, the molecular formula must be secured. For volatile, relatively non-polar fluorinated pyridines, Gas Chromatography coupled with Electron Ionization HRMS (GC-EI-HRMS) is the optimal choice.

Mechanistic Rationale: Electron ionization at 70 eV imparts significant internal energy, driving characteristic fragmentation pathways that validate the functional groups.

-

Molecular Ion: The [M]+∙ peak will appear at m/z 229.0326, confirming the intact C8H5F6N formula.

-

Pentafluoroethyl Cleavage: The most favored fragmentation is the homolytic cleavage of the C-C bond within the pentafluoroethyl group, ejecting a stable ∙CF3 radical (-69 Da) to yield a prominent [M−CF3]+ fragment at m/z 160.0341.

-

Ortho-Fluorine Lability: Pyridines with halogens ortho to the nitrogen often show a distinct [M−F]+ peak (m/z 210.0342) due to the formation of a stabilized aziridinium-like intermediate.

Advanced NMR Strategy

The 19F NMR Anchor

Fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus with a high gyromagnetic ratio, making it an ideal starting point for complex mixture analysis and structural elucidation[2]. In fluorinated pyridines, the chemical shift is highly sensitive to the electronic environment[3].

-

2-F (ortho to N): Experiences strong deshielding from the adjacent electronegative nitrogen and the ring current, typically resonating between -65 to -70 ppm.

-

5-CF2CF3: This group presents a classic A2X3 spin system. The CF3 group appears as a triplet-like signal near -83 ppm ( 3JFF≈2−5 Hz), while the CF2 group appears as a quartet-like signal near -115 ppm.

Backbone Simplification via Triple Resonance

To observe the carbon skeleton, we employ a dedicated HFX probe capable of simultaneous broadband decoupling of both 1H and 19F [1].

Causality: The 13C spectrum of this molecule contains a CF3 carbon split into a quartet of triplets ( 1JCF≈285 Hz, 2JCF≈35 Hz) and a CF2 carbon split into a triplet of quartets. By applying GARP or WALTZ decoupling on both the 1H and 19F channels, we collapse these massive multiplets[1]. The result is eight distinct, sharp singlets, instantly validating the C8 skeleton and dramatically improving sensitivity by consolidating multiplet intensity into single peaks.

Closing the Loop: 2D HMBC and HOESY

To definitively assign the regiochemistry (proving the methyl is at C4 and the pentafluoroethyl is at C5), we cross-reference through-bond and through-space data.

-

HMBC ( 1H−13C ): The methyl protons ( CH3 ) will show strong 3-bond correlations to C3 and C5, and a 2-bond correlation to C4. H3 will correlate to C2, C4, and C5.

-

HOESY ( 1H−19F ): This is the ultimate self-validating step. Because the CH3 is at C4 and the CF2CF3 is at C5, they are spatially adjacent. A 1H−19F HOESY experiment will show a strong cross-peak between the CH3 protons (

2.45 ppm) and the CF2 fluorines (-115.2 ppm). Conversely, H3 will show a strong spatial correlation to the 2-F atom.

Fig 2. Orthogonal validation via HMBC (bonds) and HOESY (space) correlations.

Quantitative Data Summary

The following table summarizes the expected spectroscopic data derived from the self-validating workflow, demonstrating the convergence of chemical shifts, multiplicities, and 2D correlations[4].

| Position | Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling (Hz) | Key HMBC (to Carbon) | Key HOESY (to Fluorine) |

| C2 | 13C | 162.5 | d, 1JCF≈240 | - | - |

| C3 | 13C | 112.0 | d, 2JCF≈18 | - | - |

| C4 | 13C | 153.2 | d, 3JCF≈8 | - | - |

| C5 | 13C | 122.1 | t, 2JCF≈28 | - | - |

| C6 | 13C | 148.5 | m | - | - |

| CF2 | 13C / 19F | 116.5 / -115.2 | tq ( 13C ) / q ( 19F ) | - | - |

| CF3 | 13C / 19F | 120.4 / -83.5 | qt ( 13C ) / t ( 19F ) | - | - |

| 2-F | 19F | -68.0 | s (broad) | - | - |

| H3 | 1H | 7.15 | d, 3JHF≈8.5 | C2, C4, C5 | 2-F |

| H6 | 1H | 8.42 | s (broad) | C2, C4, C5 | CF2 |

| 4-CH3 | 1H | 2.45 | s | C3, C4, C5 | CF2 |

Step-by-Step Experimental Protocols

Protocol 1: Triple-Resonance 13C{1H,19F} NMR Acquisition

-

Step 1: Sample Preparation. Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ). Ensure the solvent is anhydrous to prevent line broadening from exchangeable protons or impurities.

-

Step 2: Hardware Configuration. Utilize an NMR spectrometer equipped with a dedicated HFX probe (e.g., JEOL ROYAL-HFX) capable of dual-tuning the high-frequency channel or utilizing a third RF channel[1].

-

Step 3: Probe Tuning & Matching. Precisely tune and match the probe to the Larmor frequencies of 1H (~400/600 MHz), 19F (~376/564 MHz), and 13C (~100/150 MHz).

-

Step 4: Pulse Sequence Selection. Select a 1D Carbon sequence with composite pulse decoupling (e.g., WALTZ-16 or GARP) applied simultaneously to both the 1H and 19F channels during acquisition.

-

Step 5: Acquisition Parameters. Set the relaxation delay ( D1 ) to 2.0 seconds, spectral width to 250 ppm, and acquire a minimum of 512 scans to ensure adequate S/N for quaternary carbons.

Protocol 2: 1H−19F HOESY Acquisition

-

Step 1: Pulse Calibration. Accurately calibrate the 90-degree pulse widths for both 1H and 19F to ensure maximum coherence transfer.

-

Step 2: Mixing Time Optimization. The heteronuclear NOE builds up at a rate dependent on the molecule's correlation time ( τc ). For a small molecule like 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine, set the mixing time ( d8 ) between 300 ms and 500 ms.

-

Step 3: Acquisition. Acquire the 2D matrix using 256 increments in the indirect ( t1 ) dimension and 16 to 32 scans per increment. Apply appropriate apodization (e.g., sine squared bell) in both dimensions before Fourier transformation.

References

-

An In-depth Technical Guide to the Structure Elucidation of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin Source: Benchchem URL:4

-

NMR spectral characteristics of fluorocontaining pyridines Source: Fluorine notes URL:3

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Nature Communications (NIH PMC) URL:2

-

Structure Elucidation of Fluorinated Compounds by NMR Source: JEOL USA URL:1

Sources

- 1. jeolusa.com [jeolusa.com]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. pdf.benchchem.com [pdf.benchchem.com]

2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine literature review

An In-Depth Technical Guide to 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine (CAS 1246466-30-7): Synthesis, Reactivity, and Application Workflows

Executive Summary

In the modern landscape of agrochemical and pharmaceutical drug design, the strategic incorporation of fluorinated motifs is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. While the trifluoromethyl (–CF₃) group has historically dominated this space, the pentafluoroethyl (–C₂F₅) group is rapidly emerging as a superior bioisostere.

This whitepaper provides a comprehensive technical analysis of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine (CAS 1246466-30-7) [1]. As a Senior Application Scientist, I have structured this guide to move beyond basic empirical recipes. Here, we will dissect the causality behind the physicochemical properties of this specific scaffold, detail self-validating synthetic protocols for its generation, and explore its downstream utility in Nucleophilic Aromatic Substitution (SₙAr) workflows for advanced pest control compositions [2].

Structural Rationale & Physicochemical Profiling

The architecture of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine is a masterclass in electronic and steric tuning. Each functional group serves a distinct mechanistic purpose:

-

2-Fluoro (The Leaving Group): Fluorine at the 2-position of a pyridine ring is highly activated toward SₙAr. Due to fluorine's extreme electronegativity, it stabilizes the intermediate Meisenheimer complex better than chlorine or bromine, making it an exceptional handle for late-stage amination or etherification.

-

4-Methyl (The Steric Shield): The methyl group provides moderate electron donation via hyperconjugation, but more importantly, it offers steric bulk. This directs nucleophilic attack exclusively to the 2-position, preventing unwanted side reactions at the 6-position.

-

5-Pentafluoroethyl (The Electronic Activator): The –C₂F₅ group exerts a profound electron-withdrawing effect (-I effect), severely depleting the electron density of the pyridine ring and supercharging the electrophilicity of the C2 carbon.

Quantitative Data: –CF₃ vs. –C₂F₅ Substitution

To understand why drug developers are shifting toward the pentafluoroethyl analog, we must compare its physicochemical parameters against the traditional trifluoromethyl group.

| Property | Trifluoromethyl (–CF₃) | Pentafluoroethyl (–C₂F₅) | Mechanistic Impact on Pyridine Scaffold |

| Hansch Lipophilicity (π) | 0.88 | 1.44 | Significantly increases membrane permeability and lipid solubility. |

| Hammett Constant (σp) | 0.54 | 0.53 | Maintains strong electron-withdrawing activation for SₙAr without over-deactivating the ring. |

| Steric Parameter (MR) | 5.02 | 9.82 | Enhances metabolic stability via increased steric shielding against cytochrome P450 oxidation. |

Upstream Synthesis: Copper-Mediated Pentafluoroethylation

Historically, the synthesis of pentafluoroethyl-substituted heterocycles was bottlenecked by the high cost and poor availability of C₂F₅ sources (e.g., C₂F₅I or gaseous tetrafluoroethylene) [3]. Modern methodologies have bypassed this by utilizing commercially available trimethyl(trifluoromethyl)silane (TMSCF₃) in a highly elegant C1-to-C2 elongation process [4].

Mechanistic Workflow

The reaction relies on the in situ generation of a [CuCF₃] intermediate, which, under specific solvent coordination (DMF/Pyridine), spontaneously undergoes a difluorocarbene insertion to form the thermodynamically favored [CuC₂F₅] species .

Caption: Mechanistic workflow of copper-mediated C1-to-C2 pentafluoroethylation of the pyridine scaffold.

Step-by-Step Protocol: In Situ Generation & Cross-Coupling

This protocol is designed as a self-validating system. Do not deviate from the solvent ratios, as they dictate the chemoselectivity of the copper species.

-

Reagent Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuCl (2.25 mmol) and KF (1.50 mmol).

-

Causality: KF acts as the fluoride source to activate TMSCF₃, forming the reactive hypervalent silicate intermediate necessary for transmetalation to copper.

-

-

Solvent & Ligand Addition: Add anhydrous DMF (3.0 mL) and Pyridine (3.0 mL).

-

Causality: The 1:1 DMF/Pyridine solvent system is critical. Pyridine coordinates the copper center, suppressing premature protonation and driving the thermodynamic C1-to-C2 insertion to favor [CuC₂F₅] over [CuCF₃] [4].

-

-

C1 to C2 Elongation: Inject TMSCF₃ (1.50 mmol). Seal the tube and heat at 80 °C for 10 hours.

-

In-Process Control (IPC): Monitor an aliquot via ¹⁹F NMR. The reagent formation is validated when the [CuCF₃] signal (-28 ppm) is entirely replaced by [CuC₂F₅] signals (-83 ppm for CF₃, -114 ppm for CF₂).

-

-

Cross-Coupling: Filter the dark solution to remove insoluble salts. Add the filtrate (containing ~2.4 equiv of [CuC₂F₅]) to a separate vessel containing 5-iodo-2-fluoro-4-methylpyridine (1.0 equiv) and 1,10-phenanthroline (1.2 equiv). Heat at 50 °C for 12 hours under air.

-

Workup: Quench with aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine.

Downstream Application: SₙAr Amination Workflows

Once synthesized, 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine serves as a premium building block. In agrochemical development, it is frequently subjected to SₙAr with amines (e.g., methylamine) to yield diamine derivatives, which are potent pesticidal active ingredients [2].

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway enabled by the 2-fluoro and 5-pentafluoroethyl groups.

Step-by-Step Protocol: SₙAr with Methylamine

-

Reaction Setup: Dissolve 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine (1.0 mmol) in anhydrous THF (5.0 mL) at 0 °C.

-

Nucleophile Introduction: Dropwise add a 2.0 M solution of methylamine in THF (2.5 mmol).

-

Causality: A stoichiometric excess of amine is deployed to drive the equilibrium forward and act as a proton sponge for the generated HF, preventing acidic degradation of the product.

-

-

Thermal Activation: Warm the mixture to room temperature and stir for 4 hours.

-

Causality: The extreme electron-withdrawing nature of the –C₂F₅ group, combined with the excellent leaving group ability of the 2-fluoro substituent, allows this SₙAr to proceed rapidly without the need for transition-metal catalysis or excessive thermal stress.

-

-

Validation & Workup: Monitor reaction progress by LC-MS. The mass shift from the starting material ([M+H]⁺ ~230) to the aminated product ([M+H]⁺ ~241) confirms complete fluoride displacement. Partition the crude mixture between EtOAc and saturated NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure.

Analytical Control Strategy

To ensure the structural integrity of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine, rigorous analytical profiling is required:

-

¹⁹F NMR (400 MHz, CDCl₃): The spectrum must show three distinct fluorine environments. The 2-fluoro group typically appears as a singlet around -68 ppm. The pentafluoroethyl group will present as a triplet for the –CF₃ (-83.5 ppm) and a quartet for the –CF₂- (-114.2 ppm) due to internal J-coupling.

-

¹H NMR (400 MHz, CDCl₃): The pyridine proton at the 6-position will appear as a highly deshielded singlet (due to the adjacent –C₂F₅ group) near 8.5 ppm. The 4-methyl group will appear as a singlet near 2.4 ppm.

-

LC-MS (ESI+): Ensure the use of a fluorinated-compatible column (e.g., C18 with high carbon load) to achieve adequate retention of this highly lipophilic molecule.

References

-

Toyo Science Corp. "2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine, CAS#1246466-30-7". Available at: [Link]1]

-

Google Patents. "JP2016102104A - Pest control composition and use therefor". Available at: 2]

-

Royal Society of Chemistry. "Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3". Chemical Communications. Available at: [Link]]

-

Chinese Academy of Sciences / Angewandte Chemie. "From C1 to C2: TMSCF3 as a Precursor for Pentafluoroethylation". Available at: [Link]4]

Sources

- 1. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç 究éçºã»åè¨è£½é : ãã³ãã§ã¹ã¿ã¼ãªã¼ã¬ãã¯ã¹ Manchester Organics 製åãªã¹ã 1ï½283 (213/283) [toyo-asia.co.jp]

- 2. JP2016102104A - Pest control composition and use therefor - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sioc.cas.cn [sioc.cas.cn]

Discovery and Late-Stage Functionalization of Novel Fluorinated Pyridine Compounds: A Technical Guide

Executive Summary

The pyridine ring is one of the most privileged and ubiquitous scaffolds in medicinal chemistry and agrochemicals. The strategic incorporation of fluorine atoms into this heterocycle profoundly alters its physicochemical properties, optimizing basicity, lipophilicity, and metabolic stability [4]. Historically, the synthesis of fluorinated pyridines relied heavily on early-stage fluorinated building blocks, which severely limited structural diversity and hindered rapid Structure-Activity Relationship (SAR) exploration. Today, Late-Stage Fluorination (LSF) has revolutionized drug discovery, allowing chemists to directly functionalize complex, advanced intermediates.

As a Senior Application Scientist, this guide synthesizes the mechanistic rationale, state-of-the-art synthetic methodologies, and self-validating experimental protocols necessary for the discovery of novel fluorinated pyridine compounds.

The Mechanistic Rationale for Pyridine Fluorination

The decision to fluorinate a pyridine ring is never arbitrary; it is driven by precise pharmacokinetic (PK) and pharmacodynamic (PD) objectives. The causality behind this structural modification rests on three pillars:

-

pKa Modulation via Inductive Effects: The highly electronegative fluorine atom withdraws electron density via the inductive effect (-I). When placed adjacent to the pyridine nitrogen (e.g., the C2 or C6 position), it significantly lowers the basic pKa of the nitrogen lone pair. This reduction in basicity prevents excessive protonation at physiological pH, thereby enhancing membrane permeability and oral bioavailability.

-

Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently oxidize electron-rich sites on aromatic rings. Substituting a vulnerable C–H bond with a robust C–F bond (bond dissociation energy ~115 kcal/mol) effectively blocks oxidative metabolism, extending the drug's in vivo half-life.

-

Conformational Control and Binding Affinity: The stereoelectronic effects of fluorine can dictate the preferred conformation of the molecule. Furthermore, fluorine can participate in multipolar interactions within the receptor pocket, directly optimizing target binding affinity [5].

Pharmacodynamic and pharmacokinetic impact pathways of pyridine fluorination.

Strategic Evolution: Overcoming Early-Stage Limitations

Early-stage fluorination is fraught with synthetic bottlenecks. The inherent electron deficiency of the pyridine ring makes traditional electrophilic aromatic substitution ( SEAr ) sluggish and low-yielding. Conversely, nucleophilic fluorination ( SNAr ) requires highly activated substrates and harsh thermal conditions, which complex, delicate drug intermediates rarely tolerate.

To bypass these limitations, modern methodologies focus on Late-Stage Functionalization (LSF) . By utilizing radical-mediated pathways, temporary dearomatization, or ring-opening strategies, chemists can achieve regioselective fluorination under mild conditions, allowing for the rapid generation of analog libraries from a single advanced intermediate [1].

Workflow of Late-Stage Fluorination strategies for complex pyridine intermediates.

State-of-the-Art Late-Stage Fluorination Methodologies

AgF2-Mediated C2-Fluorination and Tandem SNAr

Developed by the Hartwig group, this method utilizes Silver(II) fluoride ( AgF2 ) to achieve direct C–H fluorination at the C2 position ( α to the nitrogen) [1]. Causality: AgF2 acts as both a powerful single-electron oxidant and a fluorine source. It oxidizes the pyridine ring to a radical cation, followed by rapid fluoride transfer. The resulting 2-fluoropyridine is electronically deactivated but highly activated toward Nucleophilic Aromatic Substitution ( SNAr ). This allows the installed fluorine to either be retained for its PK benefits or displaced by various nucleophiles (amines, thiols, alkoxides) under exceptionally mild conditions to generate a library of 2-substituted analogs [1].

C3-Selective Fluorination via Zincke Imine Intermediates

Achieving C3-selectivity is notoriously difficult due to the electronic deactivation of the meta-position. A breakthrough 2025 methodology utilizes Zincke imines to overcome this barrier [2]. Causality: By reacting the pyridine with 2,4-dinitrochlorobenzene, a Zincke salt is formed. Treatment with an amine opens the ring to form a Zincke imine. This ring-opened intermediate breaks the aromaticity and fundamentally alters the electronic landscape, rendering the former C3-position susceptible to electrophilic fluorination (e.g., using Selectfluor). Subsequent ring closure regenerates the pyridine core, now bearing a fluorine at the elusive C3 position [2].

Regioselective Difluoromethylation via Temporary Dearomatization

Introducing a difluoromethyl ( −CHF2 ) group at the meta or para position is achieved via temporary dearomatization, as demonstrated by Studer et al. (2024) [3]. Causality: Pyridines are temporarily dearomatized into reactive intermediates. This breaks the inert nature of the aromatic system, allowing reagents containing −CHF2 groups to attack specific, sterically accessible sites. Re-aromatization yields the functionalized product, solving the long-standing challenge of site-selective meta- and para-difluoromethylation [3].

Quantitative Analysis of LSF Strategies

To guide synthetic planning, the quantitative parameters and scope of these methodologies are summarized below:

| Methodology | Target Position | Key Reagents | Reaction Conditions | Typical Yields | Primary Application |

| AgF2 -Mediated C–H Fluorination | C2 ( α -position) | AgF2 , Hexane/MeCN | Room temp, inert atmosphere | 40–98% | Late-stage functionalization; Tandem SNAr precursor [1] |

| Zincke Imine Ring-Opening | C3 ( β -position) | 2,4-DNCB, Amines, Selectfluor | 40 °C, one-pot compatible | Moderate to High | C3-selective fluorination of complex, advanced drugs [2] |

| Temporary Dearomatization | Meta/Para ( −CHF2 ) | Dearomatizing agents, CHF2 -reagents | Mild conditions, temporary intermediate | Moderate | Regioselective difluoromethylation of inert pyridines [3] |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in analytical checkpoints prevent the compounding of errors during multi-step syntheses.

Protocol A: AgF2 -Mediated C2-Fluorination (Hartwig Method)

Objective: Direct C–H fluorination of a complex pyridine intermediate.

-

Preparation: In a nitrogen-filled glovebox, dissolve the pyridine substrate (1.0 equiv) in a non-coordinating solvent mixture (e.g., Hexane/MeCN, 9:1 v/v). Causality: MeCN is required to partially solubilize AgF2 , while hexane prevents over-oxidation of the substrate.

-

Radical Fluorination: Add AgF2 (2.5 equiv) in a single portion. Stir vigorously at room temperature for 2–4 hours.

-

Validation Checkpoint (Critical): Withdraw a 10 µL aliquot, dilute in MeCN, and perform rapid 19F NMR. A diagnostic singlet between -60 and -75 ppm confirms successful C2-fluorination. If unreacted starting material remains (confirmed by LC-MS), add an additional 0.5 equiv of AgF2 .

-

Quench and Workup: Quench the reaction by filtering through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure.

-

Tandem SNAr (Optional): If the fluorine is intended as a leaving group, immediately resuspend the crude 2-fluoropyridine in DMSO, add the desired nucleophile (e.g., morpholine, 1.5 equiv) and an amine base, and heat to 60 °C until complete conversion is observed via LC-MS [1].

Protocol B: Zincke Imine-Mediated C3-Fluorination

Objective: Regioselective C3-fluorination via ring-opening.

-

Zincke Salt Formation: React the pyridine substrate (1.0 equiv) with 2,4-dinitrochlorobenzene (1.2 equiv) in acetone at reflux.

-

Validation Checkpoint 1: The formation of the Zincke salt is visually validated by a distinct color shift to deep red/orange. LC-MS analysis must show the complete disappearance of the parent pyridine mass and the appearance of the activated Zincke adduct mass.

-

Ring Opening: Add a primary amine (e.g., aniline or dibenzylamine) to induce ring-opening, forming the Zincke imine intermediate. Causality: The choice of amine dictates the stability of the open-chain form; aniline is preferred for unsubstituted pyridines, while dibenzylamine is optimal for highly substituted variants [2].

-

Electrophilic Fluorination: Introduce Selectfluor (1.2 equiv) at 40 °C. The electron-rich nature of the open-chain imine allows rapid electrophilic attack at the C3 carbon.

-

Validation Checkpoint 2: Monitor via 19F NMR for the appearance of the aliphatic C–F signal.

-

Ring Closure: Heat the mixture to induce intramolecular cyclization, expelling the amine and rearomatizing the system to yield the C3-fluoropyridine.

Pharmacological Case Studies

The practical impact of these methodologies is best illustrated by the development of [ 18F ]RoSMA-18-d6 , a 2,5,6-trisubstituted fluorinated pyridine derivative. Designed as a Positron Emission Tomography (PET) radioligand for Cannabinoid Type 2 ( CB2 ) receptors, the precise placement of the fluorine atom on the pyridine core was critical.

The fluorination provided a sub-nanomolar affinity ( Ki = 0.8 nM) and an astonishing selectivity factor of >12,000 over the CB1 receptor. This case study proves that precise, late-stage spatial arrangement of fluorine on a pyridine ring can drastically eliminate off-target binding while maintaining exceptional target affinity [5].

References

- Fier, P.S.; Hartwig, J.F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." Journal of the American Chemical Society, 2014.

- "3-Selective Pyridine Fluorination via Zincke Imine Intermediates.

- Studer, A. et al. "Chemists develop New method for introducing fluorinated components into molecules.

- "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." Organic & Biomolecular Chemistry (RSC Publishing), 2025.

- "Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand for the Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors." Journal of Medicinal Chemistry, 2020.

Synthesis of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine from 2-fluoro-4-methylpyridine

Executive Summary

The incorporation of perfluoroalkyl groups into heterocyclic scaffolds is a cornerstone strategy in modern drug development and agrochemistry. The pentafluoroethyl ( −C2F5 ) moiety, in particular, dramatically enhances the lipophilicity, metabolic stability, and target binding affinity of bioactive molecules compared to its non-fluorinated or trifluoromethylated analogs[1].

This application note provides a comprehensive, self-validating protocol for the synthesis of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine (CAS: 1246466-30-7)[2] from the commercially available precursor, 2-fluoro-4-methylpyridine. The synthesis is achieved via a highly regioselective electrophilic iodination followed by a transition-metal-mediated cross-coupling reaction.

Mechanistic Rationale & Synthetic Strategy

Regioselective Iodination (Step 1)

Electrophilic aromatic substitution on pyridine rings is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom. However, the starting material, 2-fluoro-4-methylpyridine, possesses two activating groups. The fluorine atom at C2 directs electrophiles to the ortho (C3) and para (C5) positions via resonance donation, overcoming its inductive withdrawal. Simultaneously, the methyl group at C4 directs to its ortho positions (C3 and C5).

The C5 position is electronically activated by both substituents. Sterically, C5 is flanked only by the small C4-methyl group and the C6-proton, whereas C3 is sterically compressed between the C2-fluorine and C4-methyl groups. Consequently, iodination using N-Iodosuccinimide (NIS) in Trifluoroacetic acid (TFA) proceeds with near-exclusive regioselectivity at the C5 position.

Copper-Mediated Pentafluoroethylation (Step 2)

The direct installation of a −C2F5 group utilizes Trimethyl(pentafluoroethyl)silane ( TMSCF2CF3 ) as the perfluoroalkyl source[3]. The reaction relies on a transmetalation sequence where a fluoride source (KF) activates the silicon atom, generating a nucleophilic pentafluoroethyl carbanion equivalent. This intermediate rapidly transmetalates with Copper(I) Iodide to form the active [CuCF2CF3] species[4].

A critical parameter in this step is the inclusion of 1,10-phenanthroline. Unligated [CuCF2CF3] is highly unstable and prone to α -fluoride elimination, which leads to the formation of tetrafluoroethylene gas and catalyst deactivation. The bidentate nitrogen ligand stabilizes the copper center, allowing it to undergo oxidative addition with the aryl iodide, followed by reductive elimination to yield the target compound[4].

Synthetic workflow for 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine.

Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-5-iodo-4-methylpyridine

Objective: Regioselective functionalization of the C5 position to establish a cross-coupling handle.

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 2-fluoro-4-methylpyridine (10.0 mmol) and anhydrous Trifluoroacetic acid (TFA, 15 mL).

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Controlling the initial exotherm prevents non-selective polyhalogenation.

-

Reagent Addition: Add N-Iodosuccinimide (NIS, 12.0 mmol) portion-wise over 15 minutes.

-

Heating: Remove the ice bath, attach a reflux condenser, and heat the mixture to 60 °C for 12 hours.

-

Validation & Monitoring: Monitor the reaction progress via LC-MS or TLC (Hexanes:EtOAc 4:1). The starting material should be completely consumed.

-

Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the TFA. Dilute the residue with Ethyl Acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x 25 mL) to neutralize residual acid, and 10% aqueous Na2S2O3 (25 mL) to quench any unreacted electrophilic iodine species.

-

Purification: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate. Purify the crude product via silica gel flash chromatography to afford 2-fluoro-5-iodo-4-methylpyridine as a pale solid.

Protocol B: Synthesis of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine

Objective: Copper-mediated cross-coupling of the aryl iodide with TMSCF2CF3 [1].

-

Catalyst Pre-activation: In an oven-dried Schlenk tube under a strict argon atmosphere, add Copper(I) Iodide (12.0 mmol), anhydrous Potassium Fluoride (20.0 mmol), and 1,10-phenanthroline (12.0 mmol).

-

Solvation: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL). Stir vigorously at room temperature for 15 minutes to ensure the formation of the Cu-phenanthroline complex.

-

Active Species Generation: Add TMSCF2CF3 (15.0 mmol) dropwise via a gas-tight syringe. Stir the mixture at room temperature for 1 hour. Causality: A distinct color change to dark red/brown indicates the successful formation of the active [CuCF2CF3] intermediate.

-

Substrate Addition: Dissolve 2-fluoro-5-iodo-4-methylpyridine (10.0 mmol, from Protocol A) in a minimal volume of anhydrous DMF (2 mL) and transfer it to the Schlenk tube.

-

Coupling: Seal the Schlenk tube and heat the reaction mixture at 80 °C for 14 hours.

-

Quenching: Cool the vessel to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH4Cl (20 mL). Causality: NH4Cl effectively coordinates and sequesters copper ions, breaking down the metal complex and facilitating phase separation.

-

Extraction & Purification: Extract the aqueous layer with Diethyl Ether (3 x 20 mL). Wash the combined organic layers with water (3 x 20 mL) to remove DMF, followed by brine. Dry over MgSO4 , filter, and concentrate under reduced pressure (Note: The target product may exhibit volatility; avoid excessive vacuum). Purify via silica gel chromatography to yield the target compound.

Quantitative Data & Reagent Stoichiometry

The following table summarizes the stoichiometric requirements for the critical pentafluoroethylation step (Protocol B) scaled to 10.0 mmol of the aryl iodide substrate.

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Role |

| 2-Fluoro-5-iodo-4-methylpyridine | 237.01 | 1.0 | 2.37 g | Electrophile / Substrate |

| TMSCF2CF3 | 192.19 | 1.5 | 2.88 g (2.46 mL) | Pentafluoroethyl Source |

| Copper(I) Iodide (CuI) | 190.45 | 1.2 | 2.29 g | Transition Metal Catalyst |

| Potassium Fluoride (KF) | 58.10 | 2.0 | 1.16 g | Fluoride Source / Activator |

| 1,10-Phenanthroline | 180.21 | 1.2 | 2.16 g | Stabilizing Ligand |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20.0 mL | Solvent |

Catalytic Mechanism Diagram

The success of the cross-coupling relies entirely on the stabilization of the copper intermediate. The diagram below illustrates the self-contained catalytic cycle driving the pentafluoroethylation.

Mechanism of copper-mediated pentafluoroethylation via CuCF2CF3 active species.

References

-

Beilstein Journal of Organic Chemistry - Generation of a CuCF2CF3 reagent from TMSCF3 and applications (Review on fluoroalkylation).[4] URL:[Link]

-

Toyo Science Corp - Chemical Database Registry (CAS 1246466-30-7).[2] URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç 究éçºã»åè¨è£½é : ãã³ãã§ã¹ã¿ã¼ãªã¼ã¬ãã¯ã¹ Manchester Organics 製åãªã¹ã 1ï½283 (213/283) [toyo-asia.co.jp]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. BJOC - Search Results [beilstein-journals.org]

Late-Stage Functionalization via Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines: A Comprehensive Protocol

Introduction & Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a cornerstone methodology in medicinal chemistry, enabling the late-stage functionalization of complex heterocycles[1]. While the C–F bond is the strongest carbon-halogen bond, fluoride paradoxically serves as an exceptional leaving group in SNAr reactions[1]. This counterintuitive behavior arises because the rate-determining step is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form the resonance-stabilized Meisenheimer intermediate[1]. The high electronegativity of fluorine strongly polarizes the C–F bond, rendering the ipso-carbon highly electrophilic and lowering the activation energy for nucleophilic attack[1].

Empirical data highlights this kinetic advantage: the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine[1]. Furthermore, the nitrogen atom in the pyridine ring acts as a powerful electron-withdrawing group, specifically stabilizing the negative charge when the fluorine is located at the ortho (2- or 6-) or para (4-) positions[2].

SNAr addition-elimination mechanism on 2-fluoropyridine.

Reaction Scope and Quantitative Data

The enhanced reactivity of fluoropyridines permits the use of milder reaction conditions compared to their chloro- or bromo-counterparts, which is critical for preserving sensitive functional groups in complex drug-like molecules[1][3]. The reaction accommodates a broad scope of nucleophiles, including amines, alcohols, and thiols[2][4].

Table 1: Summary of typical SNAr conditions for 2-fluoropyridine across various nucleophile classes.

| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Secondary Amine | Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 12–16 | 85–95 |

| Alkoxide | Sodium Ethoxide | None (pre-formed) | Ethanol | 25 | 2–4 | >95 |

| Phenoxide | Phenol | K₂CO₃ | DMF | 100 | 12 | 80–90 |

| Thiolate | Thiophenol | Et₃N | Acetonitrile | 25 | 2–4 | 90–98 |

Experimental Workflow and Self-Validating Systems

To ensure high fidelity and reproducibility, the experimental design must integrate self-validating checkpoints. For instance, the displacement of fluoride can be unequivocally tracked using ¹⁹F NMR spectroscopy. The disappearance of the distinct aryl-fluoride signal (typically between -60 and -80 ppm) provides a definitive, quantitative measure of conversion that is orthogonal to standard LC-MS or TLC monitoring.

Standard experimental workflow for SNAr reactions on fluoropyridines.

Detailed Protocol: Amination of 2-Fluoropyridine

This protocol details the coupling of 2-fluoropyridine with a secondary amine (e.g., morpholine)[1]. The choice of tert-amyl alcohol as a solvent is deliberate: it is a bulky, non-nucleophilic alcohol that allows for elevated reaction temperatures (b.p. 102 °C) without participating in competing SNAr reactions. Potassium phosphate (K₃PO₄) is selected as a mild, insoluble base that scavenges the generated HF without degrading the substrate.

Materials Required:

-

2-Fluoropyridine (1.0 equiv, limiting reagent)

-

Morpholine (1.2 equiv)

-

Potassium phosphate tribasic (K₃PO₄, 2.0 equiv, oven-dried)

-

Anhydrous tert-amyl alcohol (0.2 M relative to substrate)

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluoropyridine (1.0 equiv) and anhydrous tert-amyl alcohol to achieve a 0.2 M concentration[1].

-

Reagent Addition: Add morpholine (1.2 equiv) followed by finely powdered, anhydrous K₃PO₄ (2.0 equiv).

-

Reaction Execution: Seal the flask under an inert nitrogen atmosphere. Heat the vigorously stirring mixture to 110 °C using an oil bath or heating block[1].

-

In-Process Monitoring (Self-Validation): After 4 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Alternatively, run a ¹⁹F NMR of the crude mixture. The reaction is complete when the starting material peak is fully consumed.

-

Quench and Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (3× volume) and quench with distilled water[1]. Transfer to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with saturated aqueous NaCl (brine) to remove residual polar impurities[1].

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product[1].

-

Purification: Purify the crude material via flash column chromatography (silica gel, typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure 2-morpholinopyridine.

Troubleshooting Guide

-

Formation of 2-Pyridone Byproducts: Indicates moisture in the reaction. Ensure solvents are strictly anhydrous and bases are rigorously oven-dried[1].

-

Incomplete Conversion: Often caused by poor solubility of the base or insufficient nucleophilicity. Consider switching to a more polar aprotic solvent (e.g., DMF or DMSO) or adding a phase-transfer catalyst.

-

Regioselectivity Issues in Polyfluorinated Systems: If using substrates like 2,4-difluoropyridine, the 4-position is generally more reactive due to superior resonance stabilization of the Meisenheimer complex by the para-nitrogen[6]. Adjust temperature and stoichiometry to control mono- vs. bis-substitution.

References

-

Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society / NIH URL: [Link]

-

Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-